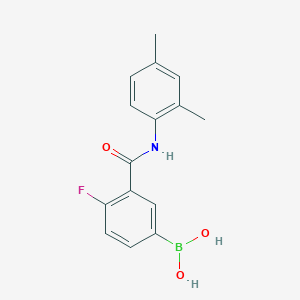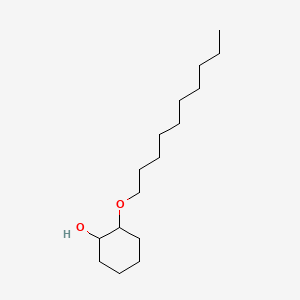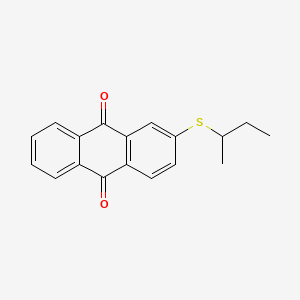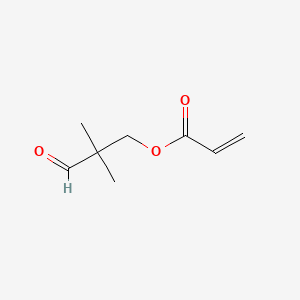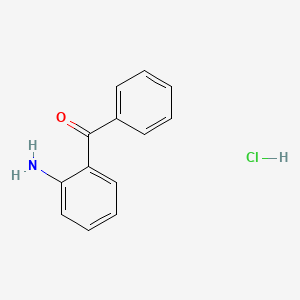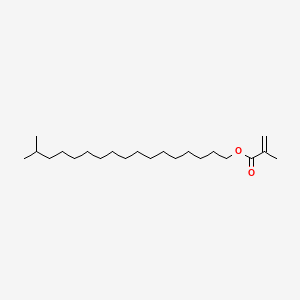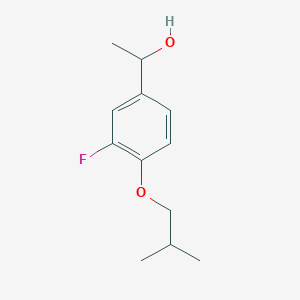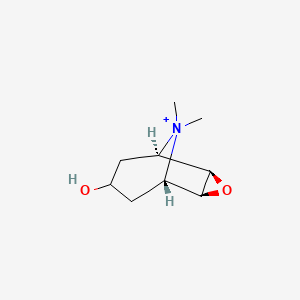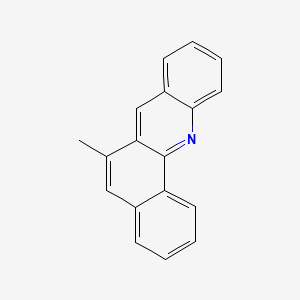
6-Methylbenz(c)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylbenz©acridine is a polycyclic aromatic compound that belongs to the acridine family Acridines are known for their broad range of biological activities and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylbenz©acridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of 7-o-chlorophenyl-5-methylbenz[c]acridine using sodium hydroxide in benzo[h]quinoline . Another method involves the irradiation of an oxygenated solution of 7-methylbenz[c]acridine in methanol at 365 nm, yielding photoproducts such as trans-6-hydroxy-5-methoxy-7-methyl-5,6-dihydrobenz[c]acridine .
Industrial Production Methods: Industrial production methods for 6-Methylbenz©acridine are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methylbenz©acridine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, photo-oxidation in methanol yields trans-6-hydroxy-5-methoxy-7-methyl-5,6-dihydrobenz[c]acridine and trans-5-hydroxy-6-methoxy-7-methyl-5,6-dihydrobenz[c]acridine .
Common Reagents and Conditions:
Oxidation: Oxygenated solutions and irradiation at specific wavelengths.
Substitution: Sodium hydroxide in benzo[h]quinoline for cyclization reactions.
Major Products:
Applications De Recherche Scientifique
6-Methylbenz©acridine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various acridine derivatives.
Medicine: Investigated for its antimicrobial and antiviral activities.
Industry: Utilized in the development of dyes and fluorescent materials.
Mécanisme D'action
The mechanism of action of 6-Methylbenz©acridine primarily involves DNA intercalation, where the planar structure of the compound allows it to insert between DNA base pairs. This intercalation disrupts DNA replication and transcription, leading to cell death. Additionally, it inhibits enzymes such as topoisomerase, which are crucial for DNA replication .
Comparaison Avec Des Composés Similaires
7-Methylbenz©acridine: Shares similar structural features and undergoes comparable chemical reactions.
14-Methylbenz©indeno[1,3-kl]acridine: Formed through cyclization reactions involving 6-Methylbenz©acridine.
9-Methylbenz©indeno[1,3-mn]acridine: Another cyclization product with similar properties.
Uniqueness: 6-Methylbenz©acridine is unique due to its specific methyl substitution, which influences its chemical reactivity and biological activity. Its ability to intercalate DNA and inhibit topoisomerase makes it a promising candidate for anticancer research .
Propriétés
Numéro CAS |
14856-12-3 |
|---|---|
Formule moléculaire |
C18H13N |
Poids moléculaire |
243.3 g/mol |
Nom IUPAC |
6-methylbenzo[c]acridine |
InChI |
InChI=1S/C18H13N/c1-12-10-13-6-2-4-8-15(13)18-16(12)11-14-7-3-5-9-17(14)19-18/h2-11H,1H3 |
Clé InChI |
LZAUKQJYBZEOEJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC=CC=C2C3=NC4=CC=CC=C4C=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



